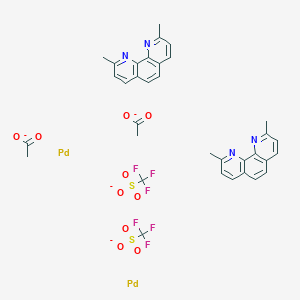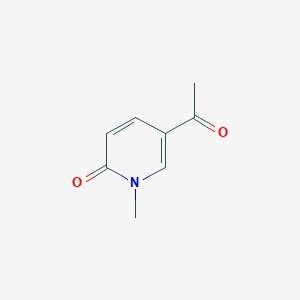
1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene, commonly referred to as BIPHEC, is a type of organic compound that has a wide range of important applications in the fields of scientific research and industrial production. BIPHEC is a highly versatile organic compound that is used in a variety of synthetic processes, including the synthesis of polymers, pharmaceuticals, and other organic materials. It is also used as an intermediate in the production of other organic compounds and as a catalyst for various reactions.
Wissenschaftliche Forschungsanwendungen
BIPHEC is widely used in scientific research due to its versatile properties. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as an intermediate in the production of other organic compounds. It is also used as a polymerization agent, as an adhesive, and as a stabilizer in the production of pharmaceuticals. In addition, BIPHEC is used to make a variety of polymers, including polyurethanes, polyesters, and polyamides.
Wirkmechanismus
BIPHEC is a highly reactive compound and is capable of forming a variety of covalent bonds with other molecules. In particular, it is capable of forming covalent bonds with nitrogen, oxygen, and carbon atoms. This makes it a useful reagent in organic synthesis, as it can form a variety of different products depending on the reaction conditions. In addition, BIPHEC can act as a catalyst in certain reactions, promoting the formation of desired products.
Biochemical and Physiological Effects
BIPHEC is a non-toxic organic compound that does not have any known adverse effects on humans or animals. It is not known to have any significant biochemical or physiological effects, although it is possible that it may interact with certain proteins or enzymes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
BIPHEC has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of synthetic processes. It is also relatively inexpensive and easy to obtain, making it a cost-effective reagent for research. However, BIPHEC can be difficult to handle in the laboratory due to its reactivity, and it should be handled with extreme caution.
Zukünftige Richtungen
BIPHEC has a wide range of potential applications in the fields of scientific research and industrial production. It can be used as a catalyst for various reactions, as an intermediate in the production of other organic compounds, and as a polymerization agent. In addition, it can be used to produce a variety of polymers, including polyurethanes, polyesters, and polyamides. Furthermore, BIPHEC can be used to produce a variety of pharmaceuticals and other organic materials. Finally, BIPHEC can be used to create a variety of novel materials with unique properties, such as biodegradable polymers and polymers with improved thermal and mechanical properties.
Synthesemethoden
BIPHEC is synthesized through a process known as the Knoevenagel condensation reaction. In this reaction, an aldehyde is reacted with an isocyanide in the presence of an acid catalyst. The reaction produces a compound with a carbon-carbon double bond and an isocyanate group. This compound can then be reacted with a variety of other compounds to form a variety of products, including BIPHEC.
Eigenschaften
IUPAC Name |
1-[3,3,4,4,5,5-hexafluoro-2-(4-isocyanatophenoxy)cyclopenten-1-yl]oxy-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8F6N2O4/c20-17(21)15(30-13-5-1-11(2-6-13)26-9-28)16(18(22,23)19(17,24)25)31-14-7-3-12(4-8-14)27-10-29/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKSKOBIYRTOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC2=C(C(C(C2(F)F)(F)F)(F)F)OC3=CC=C(C=C3)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292694.png)
![tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292701.png)





![2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292745.png)


